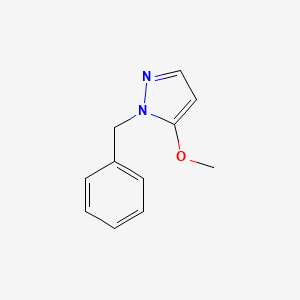
1-(3-Aminoquinoxalin-1(2H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminoquinoxalin-1(2H)-yl)ethanone is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing fused heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of an amino group at the 3-position and an ethanone moiety makes this compound particularly interesting for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the C–H functionalization reaction, where quinoxalin-2(1H)-one is used as the substrate in the presence of alkenes under metal-free conditions . This reaction leads to the formation of new carbon–carbon bonds, resulting in the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The amino group at the 3-position can participate in substitution reactions, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit diverse biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminoquinoxalin-1(2H)-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of various materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit soluble guanylyl cyclase, affecting the nitric oxide signaling pathway . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(3-Aminoquinoxalin-1(2H)-yl)ethanone can be compared with other similar compounds, such as:
Quinoxalin-2(1H)-one: A closely related compound with similar biological activities.
1H-[1,2,4]Oxadiazolo[4,3,-a]quinoxalin-1-one: Another quinoxaline derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological and chemical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-(3-amino-2H-quinoxalin-1-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-7(14)13-6-10(11)12-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H2,11,12) |
InChI-Schlüssel |
SDCHDAAFIWBNDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(=NC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)
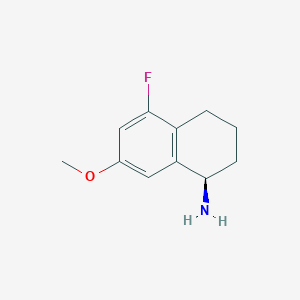
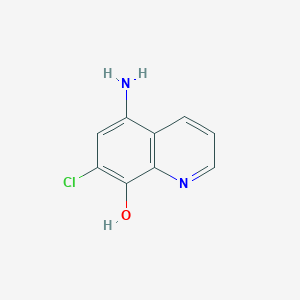

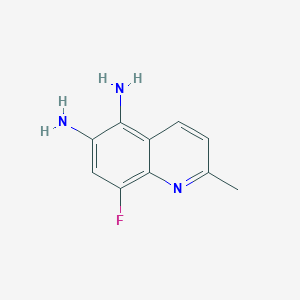

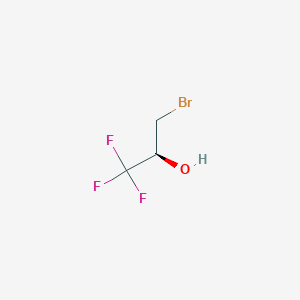




![Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11904251.png)

